1-Bromo-3,4-difluorobenzene-d3

描述

属性

分子式 |

C6H3BrF2 |

|---|---|

分子量 |

196.01 g/mol |

IUPAC 名称 |

1-bromo-2,3,6-trideuterio-4,5-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |

InChI 键 |

YMQPKONILWWJQG-CBYSEHNBSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1F)F)[2H])Br)[2H] |

规范 SMILES |

C1=CC(=C(C=C1Br)F)F |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Bromo-3,4-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-3,4-difluorobenzene-d3 (d3-1B34DFB), a deuterated isotopologue of 1-Bromo-3,4-difluorobenzene. This compound is of significant interest in pharmaceutical and agrochemical research, primarily as an internal standard in analytical studies and as a tracer in metabolic and pharmacokinetic investigations.[1] The strategic placement of deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an invaluable tool in drug development.

Core Physical Characteristics

The physical properties of this compound are closely related to its non-deuterated analogue. The introduction of deuterium atoms primarily affects the molecular weight and can have subtle effects on other physical constants. Below is a compilation of available data for both compounds to facilitate comparison.

Data Presentation: Physical Properties

| Property | 1-Bromo-3,4-difluorobenzene | This compound | Data Type |

| CAS Number | 348-61-8 | 1219799-14-0 | - |

| Molecular Formula | C₆H₃BrF₂ | C₆D₃BrF₂ | - |

| Molecular Weight | 192.99 g/mol [2][3] | 196.01 g/mol (Computed)[4] | Experimental / Computed |

| Appearance | Clear colorless to pale yellow liquid[2][3][5] | Not specified | - |

| Melting Point | -4 °C[2][3][5] | Not specified | Experimental |

| Boiling Point | 150-151 °C[5][6] | 150.5 °C (at 760 mmHg) | Experimental / Not specified |

| Density | 1.707 g/mL at 25 °C[5][6] | 1.7 g/cm³ | Experimental / Not specified |

| Refractive Index | n20/D 1.505[5][6] | 1.507 | Experimental / Not specified |

| Flash Point | 92 °F[2][5] | 33.3 °C | Experimental / Not specified |

| Water Solubility | Insoluble[2][5] | Not specified | Experimental |

| Vapor Pressure | 4.88 mmHg at 25°C[5] | 4.9 mmHg at 25°C | Experimental / Not specified |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for the characterization and application of this compound.

1. Melting Point Determination (Capillary Method): A small, purified sample of the compound would be introduced into a capillary tube. The tube is then placed in a melting point apparatus and heated slowly. The temperature range over which the solid melts to a liquid is recorded as the melting point. Given its low melting point of -4 °C, this would be performed using a cryostat or a specialized low-temperature apparatus.

2. Boiling Point Determination (Distillation Method): The boiling point is typically determined by simple distillation at atmospheric pressure. The compound is heated in a distillation flask, and the temperature at which the vapor and liquid phases are in equilibrium is recorded. For accuracy, the atmospheric pressure should be noted and the boiling point corrected to standard pressure if necessary.

3. Density Measurement (Pycnometer Method): A pycnometer, a flask with a precise volume, is weighed empty and then weighed again when filled with the sample liquid at a specific temperature (e.g., 25 °C). The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

4. Refractive Index Measurement (Refractometer): A few drops of the liquid are placed on the prism of an Abbé refractometer. The instrument is calibrated, and the refractive index is read directly from the scale at a specified temperature (typically 20 °C) and wavelength (usually the sodium D-line).

Role in Research and Development

1-Bromo-3,4-difluorobenzene and its deuterated analogue are not typically involved in direct biological signaling pathways. Instead, their utility lies in their role as versatile chemical intermediates.[6][7] The presence of bromo and fluoro substituents allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][6]

The deuterated form is particularly crucial in drug metabolism and pharmacokinetic (DMPK) studies. The workflow below illustrates its role in a typical drug development context.

Application in DMPK Studies

Caption: Use of this compound as a starting material for labeled compounds in DMPK studies.

In this workflow, this compound serves as a key starting material for the synthesis of a deuterated version of a drug candidate (labeled API). This labeled compound is then used in preclinical or clinical studies to trace its absorption, distribution, metabolism, and excretion (ADME) profile using mass spectrometry-based techniques. The deuterium label provides a clear signal, allowing for precise quantification and differentiation from endogenous molecules.

References

- 1. This compound | CAS#:1219799-14-0 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Bromo-3,5-difluorobenzene-d3 | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. innospk.com [innospk.com]

- 7. guidechem.com [guidechem.com]

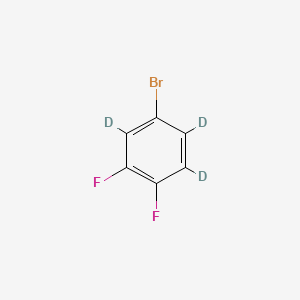

1-Bromo-3,4-difluorobenzene-d3 chemical structure

An In-depth Technical Guide to 1-Bromo-3,4-difluorobenzene-d3

Introduction

This compound is the deuterated form of 1-Bromo-3,4-difluorobenzene. The incorporation of three deuterium (B1214612) atoms into the aromatic ring makes it an ideal stable isotope-labeled internal standard for highly sensitive and accurate quantitative analyses by mass spectrometry.[1] While the physical properties of the deuterated and non-deuterated forms are nearly identical, the significant mass difference allows for clear differentiation in mass spectrometric assays.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing comprehensive data on its structure, properties, applications, and relevant experimental methodologies. The guide also covers the synthetic utility of its non-deuterated parent compound, a versatile intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

Chemical Structure and Identifiers

The core structure consists of a benzene (B151609) ring substituted with one bromine atom and two fluorine atoms. In the deuterated isotopologue, the three remaining hydrogen atoms on the aromatic ring are replaced with deuterium.

Table 1: Chemical Identifiers

| Identifier | This compound | 1-Bromo-3,4-difluorobenzene (Parent Compound) |

| CAS Number | 1219799-14-0[5][6] | 348-61-8[2][3][7][8] |

| Molecular Formula | C₆D₃BrF₂ | C₆H₃BrF₂[2][3][8] |

| Molecular Weight | ~196.01 g/mol [9] | ~192.99 g/mol [2][3][8] |

| Canonical SMILES | c1(c(c(cc(c1F)F)Br)[2H])([2H])[2H] | C1=CC(=C(C=C1Br)F)F[3] |

| InChI | InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D[6] | InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H[8] |

| InChIKey | JHLKSIOJYMGSMB-CBYSEHNBSA-N | YMQPKONILWWJQG-UHFFFAOYSA-N[3][8] |

| Synonyms | 1-bromo-2,5,6-trideuterio-3,4-difluorobenzene | 4-Bromo-1,2-difluorobenzene, 3,4-Difluorobromobenzene[2][3][7] |

Physicochemical Properties

The following data pertains to the non-deuterated parent compound, 1-Bromo-3,4-difluorobenzene (CAS: 348-61-8). The properties of the deuterated version are expected to be very similar, with negligible differences in melting point, boiling point, and density.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[3][7] |

| Density | 1.707 g/mL at 25 °C[2][7] |

| Melting Point | -4 °C[2][7] |

| Boiling Point | 150-151 °C[2][7] |

| Flash Point | 33.3 °C (92 °F)[2][5][7] |

| Refractive Index | n20/D 1.505[2][7] |

| Water Solubility | Insoluble[3][7] |

Applications in Research and Development

The applications of this compound are distinct from its non-deuterated analogue. The deuterated form is a specialized analytical tool, while the parent compound is a versatile chemical building block.

Primary Application of the Deuterated Form

This compound is primarily used as a stable isotope-labeled internal standard for quantitative analysis.[1] Its key functions include:

-

Tracer for Quantitation: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as a tracer for precise quantification during drug development and metabolic studies.[1][5]

-

Pharmacokinetic Profiling: Deuteration can influence the metabolic and pharmacokinetic profiles of drug candidates, and this compound can be used in studies investigating the impact of deuterium substitution.[5]

Applications of the Parent Compound

The non-deuterated compound is a valuable intermediate in organic synthesis with broad industrial significance.

-

Pharmaceutical Development: It is a key starting material for synthesizing complex active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[4]

-

Agrochemicals: The compound is used to produce advanced pesticides and herbicides.[3][4]

-

Material Science: It is employed in the development of high-performance specialty polymers and coatings, where the fluorine atoms contribute to enhanced thermal stability and chemical resistance.[4]

Caption: Logical relationship between the parent and deuterated compounds and their respective applications.

Experimental Methodologies

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the typical workflow for using this compound as an internal standard (IS) to quantify an analyte (the non-deuterated parent compound) in a sample matrix.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a primary stock solution of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Create a series of calibration standards by serial dilution of the analyte stock solution.

-

Prepare a working IS solution at a fixed concentration.

-

-

Sample Preparation:

-

To a known volume of the unknown sample (e.g., plasma, urine, or environmental water), add a precise volume of the IS working solution. This is known as "spiking."

-

Perform sample extraction to isolate the analyte and IS from matrix interferences. This can be achieved via protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

Evaporate the solvent from the extracted sample and reconstitute it in the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and quality control (QC) samples onto an appropriate LC column (e.g., C18).

-

Develop a chromatographic method to separate the analyte from other components. The analyte and IS will co-elute due to their identical chemical properties.

-

Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

Data Processing:

-

Calculate the peak area ratio of the analyte to the IS for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Illustrative Synthesis of the Parent Compound

The synthesis of 1-Bromo-3,4-difluorobenzene typically proceeds via a Sandmeyer reaction, a well-established method for converting an aromatic amine into an aryl halide.[10] The starting material is 3,4-difluoroaniline. Deuteration would be performed in a subsequent step on the final product.

Reaction Scheme:

-

Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C). This converts the primary amine group (-NH₂) into a diazonium salt (-N₂⁺).

-

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding 1-Bromo-3,4-difluorobenzene. Nitrogen gas is evolved as a byproduct.

Caption: Illustrative synthesis pathway for 1-Bromo-3,4-difluorobenzene via a Sandmeyer reaction.

Safety and Handling

The safety data is based on the non-deuterated parent compound. Standard laboratory precautions should be observed.

-

Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. Toxic to aquatic life with long-lasting effects. May emit toxic fumes if exposed to high temperatures.[3]

-

Handling: Use in a well-ventilated area. Wear protective gloves, eye protection, and flame-retardant clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, well-ventilated place designated as a flammables area.[2][7] Keep container tightly closed.

Conclusion

This compound is a high-value analytical tool essential for modern quantitative sciences. Its utility as an internal standard enables researchers to achieve high precision and accuracy in complex analytical methods. The ready availability of its parent compound as a versatile synthetic intermediate further underscores its importance in the broader chemical, pharmaceutical, and materials science industries. This guide provides the core technical information required for its effective and safe implementation in a research and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS#:1219799-14-0 | Chemsrc [chemsrc.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Cas 348-61-8,1-Bromo-3,4-difluorobenzene | lookchem [lookchem.com]

- 8. 1-Bromo-3,4-difluorobenzene [webbook.nist.gov]

- 9. 1-Bromo-3,5-difluorobenzene-d3 | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Bromo-3,4-difluorobenzene-d3

CAS Number: 1219799-14-0 Molecular Formula: C₆D₃BrF₂ Synonyms: 1-Bromo-3,4-difluorobenzene-2,5,6-d3

This technical guide provides a comprehensive overview of 1-Bromo-3,4-difluorobenzene-d3, a deuterated isotopologue of 1-Bromo-3,4-difluorobenzene. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize stable isotope-labeled compounds as internal standards, tracers, or as part of strategies to enhance the metabolic stability of pharmacologically active molecules.

Introduction to Deuterated Compounds in Research

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, plays a significant role in modern pharmaceutical research and development. The replacement of hydrogen with deuterium in a molecule can lead to the kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.[1][2] Furthermore, deuterated compounds are invaluable as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), as they are chemically identical to the non-labeled analog but distinguishable by mass.

This compound is the deuterium-labeled version of 1-Bromo-3,4-difluorobenzene. While specific research applications for the deuterated version are not widely published, its unlabeled counterpart is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

Physicochemical Properties

Table 1: Physicochemical Data

| Property | This compound | 1-Bromo-3,4-difluorobenzene (unlabeled) |

| CAS Number | 1219799-14-0[6] | 348-61-8[5] |

| Molecular Formula | C₆D₃BrF₂[6] | C₆H₃BrF₂[3] |

| Molecular Weight | ~196.01 g/mol [7] | 192.99 g/mol [3] |

| Appearance | Colorless Liquid (presumed) | Colorless to light yellow liquid[3] |

| Melting Point | Not available | -4 °C[3] |

| Boiling Point | Not available | 150-151 °C[3] |

| Density | Not available | 1.707 g/mL at 25 °C[3] |

| Refractive Index | Not available | n20/D 1.505[3] |

| Purity (Isotopic) | ≥98 atom % D (typical) | N/A |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, its synthesis would likely involve the introduction of deuterium into the 1-bromo-3,4-difluorobenzene scaffold. General methods for deuterium labeling of aromatic compounds include:

-

Acid- or base-catalyzed hydrogen-deuterium exchange: This involves treating the unlabeled compound with a deuterium source, such as deuterated acid (e.g., D₂SO₄) or deuterated water (D₂O) under conditions that promote electrophilic or nucleophilic aromatic substitution.

-

Metal-catalyzed deuterium exchange: Transition metal catalysts, such as palladium or iridium, can facilitate the exchange of aromatic protons with deuterium from a deuterium source.

-

Synthesis from deuterated precursors: Building the molecule from smaller, already deuterated starting materials.

For the unlabeled 1-Bromo-3,4-difluorobenzene, synthetic routes often involve the bromination of 1,2-difluorobenzene (B135520) or the diazotization of a corresponding aniline (B41778) followed by a Sandmeyer-type reaction.

Applications in Research and Drug Development

While specific examples of the use of this compound are scarce in the literature, its primary applications can be inferred from the properties of deuterated compounds and the utility of its unlabeled analog.

Use as an Internal Standard

Due to its mass difference, this compound is an ideal internal standard for the quantification of 1-Bromo-3,4-difluorobenzene in various matrices. In drug synthesis, it is crucial to monitor the presence and concentration of intermediates, and a deuterated standard allows for accurate quantification by mass spectrometry.

Role in Medicinal Chemistry

The unlabeled 1-Bromo-3,4-difluorobenzene serves as a building block for more complex molecules, including active pharmaceutical ingredients (APIs).[3][4] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The difluoro-substitution pattern is a common motif in medicinal chemistry, as fluorine can modulate properties like lipophilicity, metabolic stability, and binding affinity.

When developing a drug candidate that contains the 1-bromo-3,4-difluorophenyl moiety, researchers might synthesize the deuterated analog to investigate its metabolic fate. If metabolism occurs at one of the deuterated positions, the kinetic isotope effect may slow down this process, leading to a more stable compound.

Experimental Protocols

As specific experimental protocols for the use of this compound are not publicly available, a general protocol for a Suzuki cross-coupling reaction using the unlabeled analog is provided below to illustrate a potential synthetic application. The deuterated version would be expected to behave similarly in this type of reaction.

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol is for illustrative purposes and would require optimization for specific substrates.

-

Reaction Setup:

-

To an oven-dried flask, add 1-bromo-3,4-difluorobenzene (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition:

-

Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water, via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

-

Work-up:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

-

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, drug discovery, and medicinal chemistry. While detailed application notes and spectral data are not widely disseminated, its utility as an internal standard and in metabolic stability studies can be inferred from the principles of stable isotope labeling. As the field of deuterated drugs continues to grow, the demand for such labeled building blocks is likely to increase, potentially leading to more publicly available data in the future.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1219799-14-0 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. innospk.com [innospk.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. 1-Bromo-3,5-difluorobenzene-d3 | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1-Bromo-3,4-difluorobenzene-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-3,4-difluorobenzene-d3, a deuterated analog of a key building block in the development of pharmaceuticals and agrochemicals. The incorporation of deuterium (B1214612) can significantly alter the metabolic profile and pharmacokinetic properties of bioactive molecules, making their synthesis a critical aspect of modern drug discovery.[1][2] This document outlines plausible synthetic strategies, detailed experimental protocols, and relevant characterization data.

Introduction to Deuterated Compounds

Isotopic labeling, particularly with deuterium, is a powerful technique used to track the metabolic fate of compounds and to enhance their therapeutic properties.[2][3] The substitution of hydrogen with deuterium, a heavier and more stable isotope, can lead to a significant kinetic isotope effect. This effect can slow down the rate of metabolic reactions, particularly those involving cytochrome P450 enzymes, potentially leading to improved drug efficacy, reduced toxicity, and a longer half-life in the body.[1] 1-Bromo-3,4-difluorobenzene serves as a versatile intermediate in organic synthesis, and its deuterated form is of significant interest for the development of novel therapeutic agents.[4][5]

Proposed Synthetic Pathways

Palladium-Catalyzed C-H Deuteration

A robust and increasingly common method for the deuteration of arenes is through palladium-catalyzed C-H activation.[6][7][8] This approach offers high efficiency and functional group tolerance, making it suitable for late-stage deuteration.[6][7]

Reaction Scheme:

Caption: Palladium-Catalyzed H/D Exchange.

Acid-Catalyzed Deuteration

Direct H/D exchange can also be achieved using strong deuterated acids.[][10][11] This method is straightforward but may require harsh conditions and can sometimes lead to a mixture of deuterated isomers.

Reaction Scheme:

Caption: Acid-Catalyzed H/D Exchange.

Grignard Reagent-Based Synthesis

For highly regioselective deuteration, a Grignard-based approach is a powerful strategy.[12][13] This method involves the formation of a Grignard reagent from a dihalo-precursor, followed by quenching with a deuterium source. To synthesize this compound, a plausible precursor would be 1,2-dibromo-4,5-difluorobenzene.

Reaction Scheme:

Caption: Grignard-Based Deuteration Pathway.

Experimental Protocols

The following are detailed, generalized protocols adapted for the synthesis of this compound based on the pathways described above.

Protocol for Palladium-Catalyzed C-H Deuteration

Materials:

-

1-Bromo-3,4-difluorobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,10-Phenanthroline (or other suitable ligand)

-

Potassium carbonate (K₂CO₃)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3,4-difluorobenzene (1.0 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), and 1,10-Phenanthroline (0.05 mmol, 5 mol%).

-

Add anhydrous N,N-Dimethylformamide (5 mL) and deuterium oxide (10 mmol).

-

Add potassium carbonate (2.0 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours with vigorous stirring.

-

After cooling to room temperature, quench the reaction with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Protocol for Acid-Catalyzed Deuteration

Materials:

-

1-Bromo-3,4-difluorobenzene

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Deuterium oxide (D₂O, 99.9 atom % D)

Procedure:

-

In a sealed, heavy-walled glass tube, combine 1-Bromo-3,4-difluorobenzene (1.0 mmol) and a mixture of deuterated sulfuric acid (1 mL) and deuterium oxide (2 mL).

-

Heat the mixture at 80-100 °C for 24-48 hours with constant stirring.

-

Carefully cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (B109758) or diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the product via column chromatography or distillation.

Protocol for Grignard Reagent-Based Synthesis

Materials:

-

1,2-Dibromo-4,5-difluorobenzene (precursor)

-

Magnesium turnings, activated

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (a small crystal for initiation)

-

Deuterium oxide (D₂O, 99.9 atom % D)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place activated magnesium turnings (1.2 mmol) under an argon atmosphere.

-

Add a small crystal of iodine.

-

Dissolve 1,2-Dibromo-4,5-difluorobenzene (1.0 mmol) in anhydrous THF (5 mL) and add a small portion to the magnesium turnings.

-

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining solution of the dibromide dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add deuterium oxide (2.0 mmol) dropwise to quench the Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting this compound by column chromatography.

Data Presentation

The following tables summarize key quantitative data for the non-deuterated 1-Bromo-3,4-difluorobenzene, which serves as a reference for the characterization of its deuterated analog.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 348-61-8 |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 150-151 °C |

| Melting Point | -4 °C |

| Density | 1.707 g/cm³ |

Table 2: Spectroscopic Data (Reference for Non-Deuterated Compound)

| Technique | Expected Data for C₆H₃BrF₂ |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ 7.0-7.5 ppm) |

| ¹³C NMR (CDCl₃) | Signals in the aromatic region (δ 110-150 ppm) with C-F couplings |

| ¹⁹F NMR (CDCl₃) | Two signals for the two non-equivalent fluorine atoms |

| Mass Spec (EI) | m/z (relative intensity): 194/192 (M⁺, ~100%), 113 ([M-Br]⁺) |

For the deuterated product, this compound, one would expect to see a decrease in the integration of the corresponding proton signals in the ¹H NMR spectrum, and an increase in the molecular weight by 3 units in the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. guidechem.com [guidechem.com]

- 5. Cas 348-61-8,1-Bromo-3,4-difluorobenzene | lookchem [lookchem.com]

- 6. Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Bromo-3,4-difluorobenzene-d3: Molecular Weight, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,4-difluorobenzene-d3, a deuterated internal standard crucial for the accurate quantification of its non-deuterated analog in various stages of drug discovery and development. This document details its molecular properties, outlines relevant experimental protocols, and illustrates its application in key assays.

Core Quantitative Data

The incorporation of deuterium (B1214612) atoms into 1-Bromo-3,4-difluorobenzene results in a predictable increase in its molecular weight. This mass difference is fundamental to its use as an internal standard in mass spectrometry-based bioanalytical methods.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Bromo-3,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 348-61-8 |

| This compound | C₆D₃BrF₂ | 196.01 | 1219799-14-0 |

Applications in Pharmaceutical Research

1-Bromo-3,4-difluorobenzene and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromine atom allows for further molecular elaboration through cross-coupling reactions, while the difluorophenyl moiety can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).

The deuterated form, this compound, serves as an ideal internal standard in pharmacokinetic and metabolic stability studies. Its utility stems from the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism, and its near-identical physicochemical properties to the non-deuterated analyte ensure similar behavior during sample preparation and analysis, minimizing matrix effects and improving data accuracy.

Experimental Protocols

I. Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a typical in vitro experiment to assess the metabolic stability of a test compound, using this compound as an internal standard for the quantification of the non-deuterated analyte.

Materials:

-

Test Compound (e.g., a derivative of 1-Bromo-3,4-difluorobenzene)

-

This compound (Internal Standard, IS)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Potassium Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

96-well plates

-

Incubator

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a working solution of the test compound by diluting the stock solution in potassium phosphate buffer.

-

Prepare the internal standard stock solution in a suitable solvent.

-

Prepare the quenching solution: ice-cold acetonitrile containing the internal standard at a fixed concentration.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension and the test compound working solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Reaction Termination:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile/internal standard solution.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using a validated LC-MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.

-

Plot the natural logarithm of the percent remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

II. Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for the synthesis of biaryl compounds from 1-Bromo-3,4-difluorobenzene, a common reaction in drug discovery to explore the structure-activity relationship of a lead compound.

Materials:

-

1-Bromo-3,4-difluorobenzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add 1-Bromo-3,4-difluorobenzene, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

-

Solvent and Catalyst Addition:

-

Add the degassed solvent mixture to the vessel.

-

Add the palladium catalyst.

-

-

Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

-

Visualizations

Caption: Workflow for an in vitro metabolic stability assay.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

A Technical Guide to the Purity and Isotopic Enrichment of 1-Bromo-3,4-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Bromo-3,4-difluorobenzene-d3, a deuterated analog of 1-Bromo-3,4-difluorobenzene. This compound serves as a valuable tool in various research and development applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS or LC-MS), and in mechanistic studies.[1] The substitution of hydrogen with deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug candidates.[2] This guide outlines the specifications for purity and isotopic enrichment, details the analytical methodologies for their determination, and presents a typical synthetic application.

Quantitative Data Summary

The chemical purity and isotopic enrichment are critical parameters that define the quality and utility of this compound. The following tables summarize the typical specifications for this material.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-bromo-2,5,6-trideuterio-3,4-difluorobenzene |

| CAS Number | 1219799-14-0 |

| Molecular Formula | C₆D₃BrF₂ |

| Molecular Weight | ~196.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 150-151 °C (unlabeled)[3] |

| Density | ~1.71 g/mL at 25 °C (unlabeled) |

Table 2: Purity and Isotopic Enrichment Specifications

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC) |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Isomer Content | ≤ 0.2% (for unlabeled)[4] | Gas Chromatography (GC) |

Note: Data is compiled from various supplier specifications. A typical specification from a supplier like LGC Standards is a minimum of 98% chemical purity and 98 atom % D isotopic enrichment.[5]

Experimental Protocols

The determination of chemical purity and isotopic enrichment relies on established analytical techniques. The following sections provide detailed methodologies for these key analyses.

Determination of Chemical Purity by Gas Chromatography (GC)

Gas chromatography is employed to separate volatile and semi-volatile compounds, making it an ideal method for assessing the chemical purity of this compound and quantifying any isomeric or other impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C (FID).

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate.

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment

Both Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are powerful techniques for determining the isotopic enrichment of deuterated compounds.

GC-MS is a highly sensitive method for determining the distribution of deuterated isotopologues by analyzing their mass-to-charge ratios.

Methodology:

-

Instrumentation: A GC-MS system operating in Electron Ionization (EI) mode.

-

GC Conditions: As described in section 2.1.

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan a range that includes the molecular ions of the unlabeled (m/z 192/194) and deuterated (m/z 195/197) species.

-

-

Sample Preparation: The same sample prepared for GC purity analysis can be used.

-

Analysis:

-

Acquire the mass spectrum of the this compound peak.

-

Identify the molecular ion cluster for the deuterated compound.

-

Compare the measured isotopic distribution with the theoretical distribution for a compound with natural isotopic abundance.

-

The isotopic enrichment is calculated from the relative intensities of the mass peaks corresponding to the different numbers of deuterium atoms.

-

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites in the molecule. A combination of ¹H and ²H NMR is often employed for accurate quantification.[6]

Methodology for ¹H-NMR:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed sample of this compound and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., chloroform-d).

-

Analysis:

-

Acquire the ¹H-NMR spectrum.

-

The degree of deuteration is determined by the reduction in the integral of the aromatic proton signals compared to the integral of the non-deuterated internal standard. The absence or significant reduction of signals corresponding to the deuterated positions confirms high isotopic enrichment.

-

Methodology for ²H-NMR:

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe.

-

Sample Preparation: Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

Analysis:

-

Acquire the ²H-NMR spectrum.

-

The presence of signals in the ²H spectrum at chemical shifts corresponding to the aromatic protons confirms the positions of deuteration. The relative integrals of these signals can be used to assess the distribution of deuterium.

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key workflows related to this compound.

Caption: Analytical workflow for purity and isotopic enrichment determination.

1-Bromo-3,4-difluorobenzene is a versatile intermediate in organic synthesis, often used in cross-coupling reactions to introduce the 3,4-difluorophenyl moiety into more complex molecules.[4] The deuterated version can be used in analogous reactions for isotopic labeling studies.

Caption: A generalized synthetic pathway using this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:1219799-14-0 | Chemsrc [chemsrc.com]

- 3. 1-BROMO-3,4-DIFLUOROBENZENE | 348-61-8 | INDOFINE Chemical Company [indofinechemical.com]

- 4. innospk.com [innospk.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-Bromo-3,4-difluorobenzene-d3 in Research and Development

This technical guide provides an in-depth overview of 1-Bromo-3,4-difluorobenzene-d3, a deuterated building block of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its suppliers, pricing, and key applications, and provides a detailed experimental protocol for its use in a common cross-coupling reaction.

Core Compound Information

This compound is the deuterated form of 1-Bromo-3,4-difluorobenzene.[1] The incorporation of deuterium (B1214612) isotopes can be advantageous in drug development for studying reaction mechanisms and altering metabolic profiles of molecules.[1] The non-deuterated analogue is a versatile intermediate in organic synthesis, valued for its unique reactivity imparted by the bromine and fluorine substituents.[2][3] It serves as a crucial component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] The fluorine atoms can enhance metabolic stability and lipophilicity in drug candidates, while the bromine atom provides a reactive site for further molecular elaboration through reactions like nucleophilic substitution and cross-coupling.[2][3]

Supplier and Pricing Data

The following table summarizes available supplier and pricing information for this compound. Please note that pricing is subject to change and may require a direct quote from the supplier.

| Supplier | Product Code/CAS No. | Purity/Isotopic Enrichment | Available Quantities | Price |

| LGC Standards | TRC-B691352 / 1219799-14-0 | Not specified | Not specified | Inquire |

| Santa Cruz Biotechnology | sc-221675 | Not specified | Not specified | Inquire |

| Toronto Research Chemicals | B691352 | Not specified | Not specified | Inquire |

| CDN Isotopes | D-6474 | 98 atom % D | 250 mg, 500 mg, 1 g | Inquire |

Key Applications in Research and Development

1-Bromo-3,4-difluorobenzene and its deuterated analogue are primarily utilized as building blocks in the synthesis of more complex molecules. Key application areas include:

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[2] The difluorobenzene motif is a common feature in many bioactive molecules.

-

Agrochemicals: It is used in the formulation of herbicides and pesticides, contributing to improved crop protection.[2]

-

Materials Science: The compound is employed in the production of specialty polymers and liquid crystals, where the fluorine atoms can enhance thermal stability and other material properties.[2][4]

-

Organic Synthesis: It is a versatile reagent for creating complex molecules through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following is a representative protocol for the coupling of an aryl bromide, such as 1-Bromo-3,4-difluorobenzene, with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and scales.

Reaction Scheme:

Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'

Materials and Reagents:

-

1-Bromo-3,4-difluorobenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Degassed Water

-

Ethyl acetate (B1210297) (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a pressure vessel equipped with a magnetic stir bar, add 1-Bromo-3,4-difluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the experimental protocol.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: Safety Data for 1-Bromo-3,4-difluorobenzene-d3

This technical guide provides a consolidated overview of the safety, handling, and physical properties of 1-Bromo-3,4-difluorobenzene, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 1-Bromo-3,4-difluorobenzene. These values are critical for understanding its behavior under various laboratory and industrial conditions.

| Property | Value |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid |

| Boiling Point | 150-151 °C |

| Melting Point | -4 °C |

| Flash Point | 33 °C (91.4 °F) |

| Density | 1.707 g/mL at 25 °C |

Hazard Identification and GHS Classification

1-Bromo-3,4-difluorobenzene is classified as a hazardous substance. The GHS classification highlights its primary risks.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1] |

| Toxic to aquatic life with long lasting effects | 2 | H411: Toxic to aquatic life with long lasting effects[1] |

Signal Word: Warning

Toxicological Information

Detailed toxicological studies for 1-Bromo-3,4-difluorobenzene are limited. The primary routes of exposure are inhalation, ingestion, and skin and eye contact.

| Exposure Route | Effects |

| Inhalation | May cause respiratory irritation. |

| Skin Contact | Causes skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

| Ingestion | May be harmful if swallowed. |

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC or ACGIH.[2]

Handling and Storage

Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

| Aspect | Recommendation |

| Handling | Wear protective gloves, protective clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[1] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed.[1] |

Experimental Protocols

While specific experimental protocols for the safety assessment of 1-Bromo-3,4-difluorobenzene-d3 are not available, standard methodologies for evaluating flammable liquids and skin/eye irritants as per OECD guidelines would be applicable.

Visualized Workflow: Chemical Spill Response

The following diagram outlines a logical workflow for responding to a chemical spill of 1-Bromo-3,4-difluorobenzene, based on standard laboratory safety protocols.

Caption: Workflow for handling a chemical spill.

References

A Technical Guide to the Solubility of 1-Bromo-3,4-difluorobenzene-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,4-difluorobenzene-d3 is a deuterated stable isotope-labeled analog of 1-bromo-3,4-difluorobenzene. Such labeled compounds are invaluable tools in pharmaceutical research, particularly in metabolic and pharmacokinetic studies.[1] Understanding the solubility of this compound in various organic solvents is crucial for designing and executing experiments, developing formulations, and ensuring accurate quantitative analysis.

Core Compound Properties

A summary of the physicochemical properties of 1-Bromo-3,4-difluorobenzene is presented below. These properties influence its solubility behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol [2] |

| Appearance | Colorless to light yellow liquid[2][3] |

| Density | 1.707 g/mL at 25 °C[3] |

| Melting Point | -4 °C[2][3] |

| Boiling Point | 150-151 °C[3] |

| Water Solubility | Insoluble[3][4] |

| General Organic Solvent Solubility | Readily soluble in common organic solvents[5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a target organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The goal is to have undissolved solid remaining after equilibrium is reached.

-

Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Immediately dilute the filtered supernatant with a known volume of the organic solvent to prevent precipitation and to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples and the calibration standards using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

3. Data Presentation:

The results should be presented in a clear and organized manner, typically in a table listing the solvent and the corresponding solubility value (e.g., in mg/mL or mol/L) at the specified temperature.

Visualizations

The following diagrams illustrate the workflow for solubility determination and the conceptual factors influencing solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

References

Navigating the Stability and Storage of 1-Bromo-3,4-difluorobenzene-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-3,4-difluorobenzene-d3, a deuterated aromatic compound of increasing interest in pharmaceutical research and development. While specific quantitative stability data for this particular isotopically labeled compound is not extensively available in public literature, this document consolidates established principles from analogous deuterated substances and aryl halides to offer a robust framework for its handling and preservation.

Introduction: The Significance of Deuteration

Deuterium-labeled compounds, such as this compound, are powerful tools in drug discovery and development. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) can subtly yet significantly alter a molecule's physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved pharmacokinetic profiles, such as a longer drug half-life and reduced formation of toxic metabolites. However, this enhanced metabolic stability does not inherently confer stability against other environmental factors. Therefore, understanding and controlling the storage and handling conditions are paramount to maintaining the chemical and isotopic integrity of this compound.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several key environmental factors. Proper control of these factors is crucial to prevent degradation and ensure the reliability of experimental results.

Temperature: Elevated temperatures can accelerate the rate of decomposition for many chemical compounds, including aryl halides. For long-term storage, reduced temperatures are generally recommended to minimize the risk of thermal degradation.

Light: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic compounds. This can lead to the formation of impurities and degradation of the material.

Moisture: Aryl halides can be susceptible to hydrolysis, although this process is generally slow for chemically stable compounds. More significantly for deuterated compounds, exposure to atmospheric moisture can lead to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the material. Many deuterated compounds are hygroscopic and readily absorb moisture from the air.

Air (Oxygen): While many aryl halides are relatively stable in the presence of air, some organic compounds can undergo slow oxidation. Handling and storing the compound under an inert atmosphere, such as nitrogen or argon, is a best practice to prevent potential oxidative degradation.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended, based on general guidelines for deuterated compounds and aryl halides.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C (frozen) Short-term: 2-8°C (refrigerated) | Minimizes thermal degradation and preserves chemical integrity. |

| Light | Store in amber glass vials or other light-protecting containers. Keep in a dark location. | Prevents photochemical decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and minimizes exposure to atmospheric moisture, which can cause H-D exchange. |

| Container | Use tightly sealed containers with inert liners (e.g., PTFE-lined caps). | Prevents ingress of moisture and air. Ensures no reaction between the compound and the container material. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood or glove box under an inert atmosphere. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound. | Ensures user safety and protects the compound from atmospheric contamination. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, analogous non-deuterated brominated aromatic compounds can undergo thermal decomposition. This process can lead to the formation of various brominated byproducts. For deuterated compounds, the primary concern outside of chemical degradation is the loss of isotopic purity through H-D exchange with protic sources like water.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, a formal stability study can be designed. A generalized workflow for such a study is outlined below.

Caption: A generalized workflow for conducting a stability study on this compound.

Logical Flow for Storage and Handling Decisions

The following diagram illustrates a logical decision-making process for the appropriate storage and handling of this compound.

Commercial Availability and Application of 1-Bromo-3,4-difluorobenzene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Bromo-3,4-difluorobenzene-d3, a deuterated internal standard crucial for enhancing the accuracy and precision of quantitative analytical methods. This document serves as a core resource, detailing supplier information, physicochemical properties, and representative experimental protocols for its application in mass spectrometry-based studies.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are essential for correcting analytical variability. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to their non-deuterated (protio) counterparts, allowing them to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. This mimicry enables effective compensation for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification.[1][2][3] The use of deuterated standards is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]

This compound is the deuterated analog of 1-Bromo-3,4-difluorobenzene, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The deuterated version is primarily utilized as an internal standard in pharmacokinetic and drug metabolism studies to precisely quantify the protio-analog or its metabolites in complex biological matrices.[4]

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Available Quantities |

| LGC Standards | TRC-B689802 (Example) | 1219799-14-0 | C₆D₃BrF₂ | 194.96 | Not specified | Custom quotation |

| CymitQuimica | 3U-D6474 | 1219799-14-0 | BrC₆D₃F₂ | 194.95745 | 98 atom % D | 250mg, 500mg |

| Fisher Scientific | Varies by region | 1219799-14-0 | C₆D₃BrF₂ | 194.96 | Not specified | 0.25g |

Note: Availability and catalog numbers may vary by region and are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Bromo-1,2-difluorobenzene-d3 |

| CAS Number | 1219799-14-0 |

| Unlabelled CAS | 348-61-8 |

| Molecular Formula | C₆D₃BrF₂ |

| Molecular Weight | ~194.96 g/mol |

| Appearance | Colorless Liquid[1] |

| Isotopic Enrichment | Typically ≥98 atom % D |

Representative Experimental Protocol: Use as an Internal Standard in LC-MS/MS

While a specific, validated protocol for every possible analyte is beyond the scope of this guide, the following provides a detailed methodology for the general use of this compound as an internal standard for the quantification of its protio-analog in a biological matrix like human plasma.

Objective: To accurately quantify 1-Bromo-3,4-difluorobenzene in human plasma using this compound as an internal standard via LC-MS/MS.

Materials:

-

1-Bromo-3,4-difluorobenzene (analyte)

-

This compound (internal standard)

-

Human plasma (matrix)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Prepare a 1 mg/mL stock solution of the internal standard (this compound) in methanol.

-

-

Preparation of Working Solutions:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte working solution into blank human plasma.

-

Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation): [1]

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Analyte (1-Bromo-3,4-difluorobenzene): Determine the precursor and product ions (e.g., [M+H]⁺ → fragment).

-

Internal Standard (this compound): Determine the precursor and product ions, which will be shifted by +3 m/z units compared to the analyte (e.g., [M+3+H]⁺ → fragment).

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow and Signaling Diagrams

The following diagrams illustrate the logical workflow for procuring and utilizing a deuterated internal standard in a research setting.

Caption: A workflow for sourcing and using deuterated standards.

Caption: The principle of using deuterated internal standards.

References

An In-Depth Technical Guide to 1-Bromo-3,4-difluorobenzene-d3 for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research, stable isotope-labeled compounds are indispensable tools for elucidating the complexities of drug metabolism and pharmacokinetics (DMPK). Among these, deuterated compounds have gained significant traction for their ability to act as highly effective tracers and internal standards in bioanalytical studies. 1-Bromo-3,4-difluorobenzene-d3, a deuterated analog of 1-Bromo-3,4-difluorobenzene, has emerged as a valuable building block and internal standard for the development of novel drug candidates. Its unique combination of a reactive bromine atom, fluorine substituents that can enhance metabolic stability and binding affinity, and a deuterium (B1214612) label for mass spectrometric differentiation makes it a versatile tool in the drug discovery and development pipeline.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications in pharmaceutical research, and detailed experimental protocols for its use.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in experimental settings. While some properties are specific to the deuterated form, others can be reasonably approximated by its non-deuterated analog.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-Bromo-1,2-difluorobenzene-d3 | - |

| CAS Number | 1219799-14-0 | [1][2][3] |

| Molecular Formula | C₆D₃BrF₂ | [1][2] |

| Molecular Weight | 196.0073 g/mol | [1] |

| Isotopic Purity | ≥ 98 atom % D | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 150-151 °C (for non-deuterated) | [4][5][6] |

| Melting Point | -4 °C (for non-deuterated) | [4][5] |

| Density | ~1.707 g/mL at 25°C (for non-deuterated) | [4][5] |

Applications in Pharmaceutical Research

The primary applications of this compound in pharmaceutical research stem from its isotopic label and its utility as a synthetic intermediate.

Internal Standard for Quantitative Bioanalysis

Deuterated compounds are considered the gold standard for internal standards in LC-MS/MS-based bioanalysis.[7][8] this compound can be used as an internal standard for the quantification of a drug candidate or its metabolites that contain the 1-bromo-3,4-difluorophenyl moiety. The key advantage is that it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[7]

Tracer for Metabolic and Pharmacokinetic Studies

As a stable isotope-labeled compound, this compound can be incorporated into a drug candidate to trace its metabolic fate. By analyzing biological samples using mass spectrometry, researchers can differentiate the deuterated drug and its metabolites from endogenous compounds, facilitating metabolite identification and the elucidation of metabolic pathways.[9][10] This is invaluable for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[]

Building Block for the Synthesis of Deuterated Drug Candidates

This compound serves as a key starting material for the synthesis of deuterated drug candidates. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of the deuterated difluorophenyl group into a larger molecular scaffold.[6][12] Strategic deuteration of a drug molecule can sometimes alter its metabolic profile, potentially leading to improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites.[4][13]

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the key applications of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol for Use as an Internal Standard in LC-MS/MS Bioanalysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma).

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a working internal standard solution by diluting the stock solution to a concentration that yields a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation): [14]

-

To 50 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution.

-

Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (Typical for Halogenated Aromatics):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

This compound (Internal Standard): The precursor ion will be shifted by +3 Da compared to the non-deuterated analyte containing this moiety. The product ion may or may not be shifted depending on the fragmentation pattern. For the compound itself, the transition would be approximately m/z 197 → [product ion].

-

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-